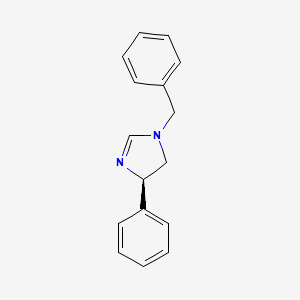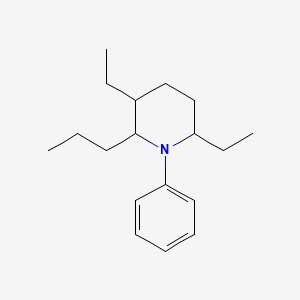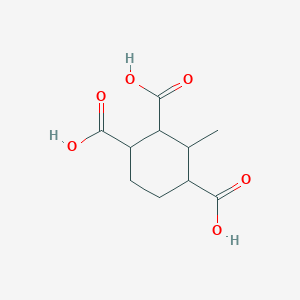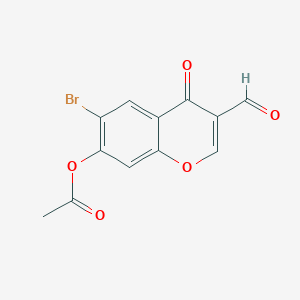
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate is a chemical compound with the molecular formula C12H7BrO5 It is a derivative of chromone, a naturally occurring compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate typically involves the bromination of 3-formylchromone, followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-Bromo-3-carboxy-4-oxo-4H-1-benzopyran-7-yl acetate.
Reduction: 6-Bromo-3-hydroxymethyl-4-oxo-4H-1-benzopyran-7-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its cytotoxic activity against normal and tumor cells.
Medicine: Research has explored its potential as a multidrug resistance reversal agent in cancer therapy.
Mechanism of Action
The mechanism of action of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins or enzymes, disrupting their normal function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: A precursor in the synthesis of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate.
6-Fluorochromone-3-carboxaldehyde: A similar compound with a fluorine atom instead of bromine.
3-Formyl-6-methylchromone: A derivative with a methyl group at the 6-position.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the acetate group, which confer distinct chemical properties and biological activities. Its ability to act as a multidrug resistance reversal agent sets it apart from other similar compounds .
Properties
CAS No. |
184898-42-8 |
|---|---|
Molecular Formula |
C12H7BrO5 |
Molecular Weight |
311.08 g/mol |
IUPAC Name |
(6-bromo-3-formyl-4-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H7BrO5/c1-6(15)18-11-3-10-8(2-9(11)13)12(16)7(4-14)5-17-10/h2-5H,1H3 |
InChI Key |
SNZTYTXGXZGZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC=C(C2=O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


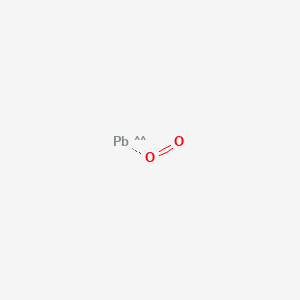
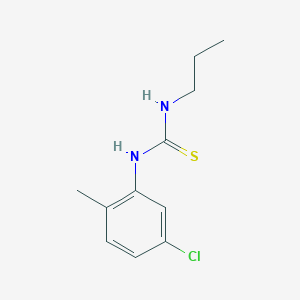
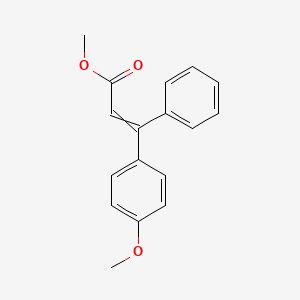
![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
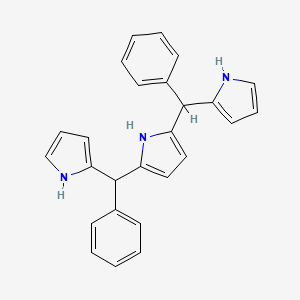
![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)

![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)

![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
